2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O3 This compound features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 4,5-dimethoxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Ethan-1-ol Backbone: This step involves the formation of the ethan-1-ol backbone, which can be achieved through various organic reactions, such as Grignard reactions or reduction of carbonyl compounds.
Substitution with the 4,5-Dimethoxy-2-Methylphenyl Group: The final step involves the substitution of the ethan-1-ol backbone with the 4,5-dimethoxy-2-methylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylphenylcyclopropylamine: A compound with a similar phenyl and cyclopropyl structure but different functional groups.
4,5-Dimethoxy-2-methylphenylmethanol: Similar aromatic structure with different substituents.
Uniqueness
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is unique due to the combination of its cyclopropyl group and methoxy-substituted aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C14H20O3/c1-9-6-13(16-2)14(17-3)8-11(9)12(15)7-10-4-5-10/h6,8,10,12,15H,4-5,7H2,1-3H3 |
InChI Key |
ODPXKVSVBALMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(CC2CC2)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.